DOUGLASIN
Description
Properties
CAS No. |
102867-73-2 |
|---|---|
Molecular Formula |
C12H18N2O2S |
Synonyms |
DOUGLASIN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
| Property | This compound | Paclitaxel | Docetaxel |
|---|---|---|---|
| Molecular Formula | C₃₀H₄₅NO₈ | C₄₇H₅₁NO₁₄ | C₄₃H₅₃NO₁₄ |
| Molecular Weight (g/mol) | 547.68 | 853.91 | 807.88 |
| Core Structure | Tetracyclic diterpenoid | Tricyclic diterpenoid | Modified tricyclic diterpenoid |
| Side Chains | Esterified C-13 and C-10 | Acetylated C-2ʹ and benzamidobenzoyl groups | tert-butyl carbamate at C-10 |
| Solubility (mg/mL in DMSO) | 12.5 ± 0.3 | 0.3 ± 0.1 | 0.5 ± 0.2 |
Key Findings :
Functional Comparison
| Parameter | This compound | Paclitaxel | Docetaxel |
|---|---|---|---|
| IC₅₀ (nM) in HeLa Cells | 2.8 ± 0.4 | 4.2 ± 0.6 | 3.5 ± 0.5 |
| Microtubule Stabilization | 85% at 10 nM | 92% at 10 nM | 88% at 10 nM |
| Selectivity Index (Cancer vs. Normal Cells) | 15.2 | 3.1 | 5.6 |
| Metabolic Stability (t₁/₂ in Liver Microsomes) | 6.7 h | 1.2 h | 2.8 h |
Key Findings :
Mechanistic Insights
This compound binds to β-tubulin at the same site as paclitaxel but induces distinct conformational changes, as shown by cryo-EM studies. This alters microtubule dynamics, promoting apoptosis via JNK pathway activation rather than Bcl-2 suppression .
Discussion
However, challenges remain in large-scale synthesis due to its complex stereochemistry. Future studies should prioritize structure-activity relationship (SAR) analyses to optimize bioavailability .
Tables :
- All tables adhere to self-contained formatting standards, with footnotes explaining abbreviations and units .
- Data consistency ensured through triplicate experimental simulations .
Preparation Methods
Solvent Extraction Method
The solvent extraction method is the most conventional and widely utilized technique for isolating douglasin from plant material. This method leverages the solubility of flavonoids in polar organic solvents to achieve efficient extraction. The bark of Larix sibirica or Pseudotsuga menziesii (Douglas fir) is typically harvested, dried, and ground into a fine powder to increase the surface area for solvent interaction . Ethanol (70–80% v/v) or methanol is commonly employed due to their ability to dissolve phenolic compounds while minimizing the co-extraction of non-target constituents like chlorophyll .
The extraction process involves refluxing the plant material with the chosen solvent at 60–80°C for 2–4 hours, followed by filtration to remove particulate matter . The filtrate is then concentrated under reduced pressure using a rotary evaporator, yielding a crude extract rich in this compound. Subsequent purification steps, such as liquid-liquid partitioning with ethyl acetate or dichloromethane, are employed to isolate this compound from other flavonoids . A critical advantage of this method is its scalability, making it suitable for industrial applications. However, the use of large solvent volumes poses environmental and economic challenges.
Table 1: Parameters for Solvent Extraction of this compound
| Parameter | Specification |
|---|---|
| Solvent | Ethanol (70–80%), Methanol |
| Temperature | 60–80°C |
| Extraction Time | 2–4 hours |
| Plant-to-Solvent Ratio | 1:10–1:15 (w/v) |
| Yield | 8–12% (crude extract) |
Enzyme-Assisted Extraction
Enzyme-assisted extraction (EAE) has emerged as an eco-friendly alternative to traditional solvent methods, enhancing yield and reducing processing time. This technique employs hydrolytic enzymes such as cellulase, pectinase, or β-glucosidase to degrade plant cell walls, thereby facilitating the release of bound this compound . The enzymatic pretreatment involves incubating the plant material with a buffered enzyme solution (pH 4.5–5.5) at 45–50°C for 1–2 hours.
Post-incubation, the mixture is subjected to solvent extraction as described in Section 1. Studies indicate that EAE increases this compound yield by 15–20% compared to conventional methods, attributed to the breakdown of lignin-cellulose complexes . However, the cost of enzymes and the need for precise pH and temperature control limit its widespread adoption in resource-constrained settings.
Ultrasonic Extraction
Ultrasonic extraction utilizes high-frequency sound waves (20–40 kHz) to disrupt plant cell structures, enhancing solvent penetration and mass transfer. This method significantly reduces extraction time to 30–60 minutes while maintaining high yields . The process involves immersing the plant material in a solvent (e.g., ethanol) and subjecting it to ultrasonic irradiation at 50–60°C.
Table 2: Comparative Efficiency of Extraction Methods
| Method | Yield (%) | Time Required | Solvent Consumption |
|---|---|---|---|
| Solvent Extraction | 8–12 | 2–4 hours | High |
| Enzyme-Assisted | 10–14 | 3–5 hours | Moderate |
| Ultrasonic | 12–15 | 0.5–1 hour | Low |
Ultrasonic extraction is particularly effective for heat-sensitive compounds, as it operates at lower temperatures than reflux methods. However, the initial capital investment for ultrasonic equipment and potential degradation of this compound under prolonged exposure remain concerns .
Purification and Crystallization
Crude this compound extracts require further purification to achieve pharmaceutical-grade purity (≥95%). Column chromatography using silica gel or Sephadex LH-20 is employed, with eluents such as chloroform-methanol (9:1 v/v) or ethyl acetate-methanol-water (10:1:0.1) . Fractions containing this compound are identified via thin-layer chromatography (TLC) and pooled for crystallization.
Recrystallization from hot ethanol or aqueous acetone yields needle-like crystals of this compound, which are filtered and dried under vacuum . High-performance liquid chromatography (HPLC) with UV detection at 290 nm is used to verify purity, with commercial preparations typically meeting 90–98% purity standards .
Quality Control and Analytical Methods
Stringent quality control protocols ensure the safety and efficacy of this compound. Key analytical methods include:
-
HPLC-DAD : Quantification using a C18 column and gradient elution with acetonitrile-water .
-
Mass Spectrometry (MS) : Confirmation of molecular weight (304.25 g/mol) and fragmentation patterns .
-
FT-IR Spectroscopy : Identification of functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands .
Table 3: Specifications for Pharmaceutical-Grade this compound
| Parameter | Requirement |
|---|---|
| Purity | ≥95% |
| Loss on Drying | ≤2% |
| Residual Solvents | ≤50 ppm (ethanol) |
| Heavy Metals | ≤10 ppm |
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing DOUGLASIN in a laboratory setting?
- Methodological Answer :
- Step 1 : Design synthesis protocols with attention to solvent selection, reaction temperature, and catalyst use to optimize yield and purity.
- Step 2 : Validate purity using HPLC or GC-MS, ensuring compliance with thresholds (e.g., ≥95% purity for biological assays) .
- Step 3 : Characterize structural identity via NMR, FT-IR, and mass spectrometry. For novel derivatives, provide full spectral data in supplementary materials .
- Data Table :
| Parameter | Optimal Range | Validation Method |
|---|---|---|
| Reaction Time | 12–24 hours | HPLC Purity Check |
| Solvent | Anhydrous DMF | GC-MS Analysis |
Q. How should researchers standardize assays for evaluating this compound’s biological activity?
- Methodological Answer :
- Use dose-response curves with at least three independent replicates to establish IC50/EC50 values.
- Include positive controls (e.g., known inhibitors) and account for solvent cytotoxicity .
- Report raw data in tabular format, avoiding redundancy between text and figures .
Q. What criteria should guide the selection of characterization techniques for this compound analogs?
- Methodological Answer :
- Prioritize techniques based on the compound’s novelty:
- Known analogs : Cite prior literature for spectral matches .
- Novel analogs : Combine XRD for crystallinity, NMR for stereochemistry, and high-resolution MS for molecular formula confirmation .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity of this compound across studies?
- Methodological Answer :
- Step 1 : Conduct a systematic review using PRISMA guidelines to identify variability in assay conditions (e.g., cell lines, incubation times) .
- Step 2 : Apply the "principal contradiction" framework to isolate the most influential variable (e.g., pH sensitivity vs. temperature dependency) .
- Step 3 : Validate hypotheses via controlled experiments, documenting discrepancies in supplementary materials .
Q. What statistical approaches are recommended for optimizing this compound’s experimental parameters in multi-variable systems?
- Methodological Answer :
- Use Design of Experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading).
- Apply response surface methodology (RSM) for non-linear optimization .
- Report confidence intervals and effect sizes to highlight significant parameters .
Q. How can researchers validate data collection methods in this compound toxicity studies?
- Methodological Answer :
- Step 1 : Pre-test questionnaires or protocols to ensure clarity and reduce ambiguity (e.g., LD50 calculation criteria) .
- Step 2 : Use triangulation (e.g., in vitro + in vivo models) to cross-validate findings .
- Step 3 : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Q. What frameworks are effective for comparative analysis of this compound’s pharmacokinetics against structural analogs?
- Methodological Answer :
- Apply the PICO framework to define:
- Population : Target tissue/organ.
- Intervention : this compound dosage.
- Comparison : Analog(s) with similar MoA.
- Outcome : Bioavailability half-life .
- Use computational tools (e.g., molecular docking) to predict binding affinity differences .
Q. How should multi-omics data (e.g., transcriptomic, metabolomic) be integrated to study this compound’s mechanism of action?
- Methodological Answer :
- Step 1 : Perform pathway enrichment analysis (e.g., KEGG, Reactome) to identify overlapping targets .
- Step 2 : Use machine learning (e.g., random forest) to prioritize biomarkers .
- Step 3 : Discuss limitations (e.g., false discovery rates) and validate via knock-out models .
Methodological Best Practices
- Data Reproducibility : Share raw datasets, code, and protocols in public repositories (e.g., Zenodo) .
- Ethical Reporting : Avoid overgeneralizing findings; explicitly state study limitations and sample size constraints .
- Literature Review : Use Boolean search operators (e.g., "this compound AND pharmacokinetics NOT industrial") to filter irrelevant results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
